5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3,5-dihydro-4H-imidazol-4-one is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a piperidine ring, and an imidazol-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3,5-dihydro-4H-imidazol-4-one typically involves multiple steps The initial step often includes the formation of the benzo[d][1,3]dioxole moiety through a cyclization reactionThe final product is obtained after purification, typically using chromatographic techniques .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids: These compounds share the benzo[d][1,3]dioxole moiety and have been studied for their pharmacological activities.
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also feature the benzo[d][1,3]dioxole structure and have shown potential as anticancer agents.
Uniqueness
What sets 5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3,5-dihydro-4H-imidazol-4-one apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C26H27N3O4S |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanylimidazol-4-one |
InChI |
InChI=1S/C26H27N3O4S/c1-17-6-9-20(10-7-17)29-25(31)21(13-19-8-11-22-23(14-19)33-16-32-22)27-26(29)34-15-24(30)28-12-4-3-5-18(28)2/h6-11,13-14,18H,3-5,12,15-16H2,1-2H3/b21-13- |
InChI Key |
DDKHKDMSJYTOJF-BKUYFWCQSA-N |
Isomeric SMILES |
CC1CCCCN1C(=O)CSC2=N/C(=C\C3=CC4=C(C=C3)OCO4)/C(=O)N2C5=CC=C(C=C5)C |
Canonical SMILES |
CC1CCCCN1C(=O)CSC2=NC(=CC3=CC4=C(C=C3)OCO4)C(=O)N2C5=CC=C(C=C5)C |
Origin of Product |
United States |
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